molecular formula C23H23BrN4O2 B2691961 N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1203352-78-6

N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2691961
CAS No.: 1203352-78-6
M. Wt: 467.367
InChI Key: HSKGAPVBHJZVIF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a methoxyphenyl group, and a pyridazinyl group, all connected to a piperidine ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate bromophenyl and methoxyphenyl precursors, which are then subjected to a series of reactions to form the desired product. Key steps may include:

    Formation of the Pyridazinyl Group: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the pyridazinyl intermediate.

    Final Coupling: The bromophenyl and methoxyphenyl groups are coupled to the piperidine-pyridazinyl intermediate using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and methoxyphenyl groups suggests that the compound could engage in hydrophobic interactions and hydrogen bonding with its targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-3-methoxybenzamide: Shares the bromophenyl and methoxyphenyl groups but lacks the piperidine and pyridazinyl groups.

    N-(3-chlorophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-bromophenyl)-1-[6-(4-hydroxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the piperidine ring and pyridazinyl group may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O2/c1-30-20-7-5-16(6-8-20)21-9-10-22(27-26-21)28-13-11-17(12-14-28)23(29)25-19-4-2-3-18(24)15-19/h2-10,15,17H,11-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKGAPVBHJZVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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